molecular formula C14H23BrClNO2 B4172665 N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride

N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride

Cat. No. B4172665
M. Wt: 352.69 g/mol
InChI Key: KYNQYSGRUPDUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, also known as BEB-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BEB-1 is a white crystalline powder, which is soluble in water and ethanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride selectively inhibits the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in extracellular dopamine levels, which can activate dopamine receptors in the brain. Activation of dopamine receptors can lead to various physiological effects, including increased motivation, pleasure, and reward.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been shown to increase extracellular dopamine levels in the brain, which can lead to various physiological effects. In animal models, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been shown to increase locomotor activity, increase dopamine release in the striatum, and reduce drug-seeking behavior. Additionally, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has several advantages for lab experiments, including its high yield and purity, its selectivity for the dopamine transporter, and its potential applications in various fields. However, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride also has some limitations, including its potential toxicity and its limited solubility in some solvents.

Future Directions

There are several future directions for the study of N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, including its potential use as a therapeutic agent for various diseases, its potential use as a tool for studying the dopamine transporter, and its potential use in drug discovery. Additionally, future studies could focus on the development of new synthesis methods for N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, the optimization of its pharmacological properties, and the identification of its potential side effects and toxicity. Overall, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has significant potential for advancing scientific research in various fields, and further studies are needed to fully explore its potential applications.
Conclusion
In conclusion, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, or N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Overall, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has significant potential for advancing scientific research, and further studies are needed to fully explore its potential applications.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been used as a tool to study the role of the dopamine transporter in the brain. N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride can selectively inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in extracellular dopamine levels, which can be measured using various techniques.
In pharmacology, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been studied for its potential use as a therapeutic agent for various diseases, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been shown to increase dopamine levels in the brain, which can alleviate the symptoms of Parkinson's disease and ADHD. Additionally, N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.ClH/c1-3-17-9-5-8-16-11-12-10-13(15)6-7-14(12)18-4-2;/h6-7,10,16H,3-5,8-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNQYSGRUPDUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=C(C=CC(=C1)Br)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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